2-(4-(4-Chlorophenyl)-4-ethyl-2,5-dioxoimidazolidin-1-yl)-N-(1-cyanocyclohexyl)acetamide
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Overview
Description
“2-(4-(4-Chlorophenyl)-4-ethyl-2,5-dioxoimidazolidin-1-yl)-N-(1-cyanocyclohexyl)acetamide” is a synthetic organic compound that belongs to the class of imidazolidinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-(4-(4-Chlorophenyl)-4-ethyl-2,5-dioxoimidazolidin-1-yl)-N-(1-cyanocyclohexyl)acetamide” typically involves the following steps:
Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Chlorophenyl and Ethyl Groups: The chlorophenyl and ethyl groups can be introduced through nucleophilic substitution reactions.
Attachment of the Cyanocyclohexyl Group: The cyanocyclohexyl group can be attached via a nucleophilic addition reaction to the acetamide moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group or the imidazolidinone ring.
Reduction: Reduction reactions could occur at the carbonyl groups within the imidazolidinone ring.
Substitution: The chlorophenyl group may participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitro compounds under acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving imidazolidinone derivatives.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, imidazolidinone derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(4-Chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)-N-(1-cyanocyclohexyl)acetamide
- 2-(4-(4-Chlorophenyl)-4-ethyl-2,5-dioxoimidazolidin-1-yl)-N-(1-cyanocyclohexyl)propionamide
Uniqueness
The unique structural features of “2-(4-(4-Chlorophenyl)-4-ethyl-2,5-dioxoimidazolidin-1-yl)-N-(1-cyanocyclohexyl)acetamide” include the specific arrangement of the chlorophenyl, ethyl, and cyanocyclohexyl groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C20H23ClN4O3 |
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Molecular Weight |
402.9 g/mol |
IUPAC Name |
2-[4-(4-chlorophenyl)-4-ethyl-2,5-dioxoimidazolidin-1-yl]-N-(1-cyanocyclohexyl)acetamide |
InChI |
InChI=1S/C20H23ClN4O3/c1-2-20(14-6-8-15(21)9-7-14)17(27)25(18(28)24-20)12-16(26)23-19(13-22)10-4-3-5-11-19/h6-9H,2-5,10-12H2,1H3,(H,23,26)(H,24,28) |
InChI Key |
NBFJYTYHOOZGBU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N1)CC(=O)NC2(CCCCC2)C#N)C3=CC=C(C=C3)Cl |
solubility |
>60.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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